2-(2-Chloroethoxy)propane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFUABIKZOZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429002 | |
| Record name | 2-(2-chloroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13830-12-1 | |
| Record name | 2-(2-chloroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chloroethoxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 2 Chloroethoxy Propane
Precursor-Based Synthesis Routes
The formation of 2-(2-Chloroethoxy)propane is typically achieved through well-established reactions in organic chemistry, primarily involving etherification and chlorination. These routes rely on readily available precursors and offer reliable, scalable methods for production.
Etherification and Chlorination Reactions
Two principal precursor-based strategies dominate the synthesis of this compound: the Williamson ether synthesis and the chlorination of a precursor alcohol.
The Williamson ether synthesis provides a classic and versatile method for preparing ethers. In the context of this compound, this involves the reaction of an isopropoxide salt with a suitable 2-chloroethylating agent. The isopropoxide is typically generated by treating isopropanol (B130326) (propan-2-ol) with a strong base, such as sodium hydride (NaH), to form sodium isopropoxide. This alkoxide then acts as a nucleophile, attacking an electrophilic 2-chloroethyl group. masterorganicchemistry.comchemistrysteps.combyjus.comwikipedia.orglibretexts.org A common electrophile for this purpose is 1,2-dichloroethane (B1671644).
An alternative and often high-yielding approach is the chlorination of 2-isopropoxyethanol (B94787) . In this method, the hydroxyl group of 2-isopropoxyethanol is converted to a chloride. A widely used reagent for this transformation is thionyl chloride (SOCl₂). google.com This reaction is often advantageous as it produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which can be easily removed from the reaction mixture, simplifying purification. evitachem.com
A summary of these precursor-based routes is presented in the table below.
| Synthetic Route | Precursors | Reagents | General Reaction Type |
| Williamson Ether Synthesis | Isopropanol, 1,2-Dichloroethane | Strong base (e.g., NaH) | Nucleophilic Substitution (S_N2) |
| Chlorination of Alcohol | 2-Isopropoxyethanol | Thionyl chloride (SOCl₂) | Nucleophilic Acyl Substitution |
Mechanistic Considerations in Synthesis
The underlying mechanisms of these synthetic routes are crucial for understanding and optimizing the reaction conditions.
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism . masterorganicchemistry.comwikipedia.org The isopropoxide ion, a potent nucleophile, performs a backside attack on the carbon atom of the 2-chloroethylating agent that bears the leaving group (in this case, a chloride ion). This concerted mechanism, where bond formation and bond cleavage occur simultaneously, results in the formation of the ether linkage. byjus.com For this reaction to be efficient, the electrophilic carbon should be sterically unhindered, making primary halides like 1,2-dichloroethane ideal substrates. chemistrysteps.com
The chlorination of 2-isopropoxyethanol with thionyl chloride involves a different type of substitution. The alcohol's oxygen atom first attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form a chlorosulfite intermediate. In the absence of a base like pyridine (B92270), this intermediate can undergo an internal nucleophilic substitution (S_N_i mechanism) where the chloride is delivered from the chlorosulfite group to the carbon, resulting in the alkyl chloride with retention of configuration. However, when a base such as pyridine is used, it can react with the intermediate, leading to an S_N2 attack by the displaced chloride ion, which results in an inversion of configuration.
Catalytic Systems in Synthetic Transformations
While the Williamson ether synthesis often employs a stoichiometric amount of a strong base to generate the alkoxide, the chlorination reaction can be significantly influenced by catalytic systems.
In the synthesis of related chloro-ethers using thionyl chloride, nucleophilic catalysts are frequently employed to enhance the reaction rate and improve yields. google.com Common catalysts include tertiary amines like pyridine or N,N-dimethylformamide (DMF). google.com These catalysts function by reacting with thionyl chloride to form a more reactive intermediate (e.g., a chlorosulfonylpyridinium salt), which is then more susceptible to attack by the alcohol. For the synthesis of 2-propoxy-chloroethane, a combination of pyridine and N,N-dimethylformamide has been shown to be an effective catalytic system. google.com
A variation of the Williamson ether synthesis can utilize silver(I) oxide (Ag₂O) as a reagent. This method offers milder reaction conditions as it does not necessitate the pre-formation of a highly basic alkoxide, which can be beneficial when dealing with sensitive functional groups. libretexts.org
Stereochemical Control in Synthesis
The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Consequently, the synthesis of this specific molecule from achiral precursors like isopropanol and 2-chloroethanol (B45725) does not require specific methods for stereochemical control.
However, it is pertinent to consider the stereochemical implications of the reaction mechanisms if chiral precursors were to be used. The S_N2 mechanism of the Williamson ether synthesis proceeds with an inversion of configuration at the electrophilic carbon center. masterorganicchemistry.com Therefore, if a chiral 2-chloroethylating agent were used, the resulting ether would have the opposite stereochemistry at that carbon. Similarly, the chlorination of a chiral alcohol with thionyl chloride in the presence of a catalyst like pyridine would also lead to an inversion of configuration at the alcohol's carbon center.
Novel Synthetic Approaches and Innovations
While traditional methods are robust, research continues to seek more efficient, environmentally friendly, and selective synthetic procedures.
Development of Efficient and Selective Procedures
Innovations in the synthesis of this compound and related compounds often focus on the optimization of existing methods to improve yield, purity, and process safety.
For instance, in syntheses analogous to the chlorination of 2-isopropoxyethanol, controlling the reaction temperature by the dropwise addition of thionyl chloride is a critical parameter to prevent side reactions and ensure a high yield and purity of the final product. google.comgoogle.com Subsequent work-up procedures, such as neutralization with a solid base to decompose excess thionyl chloride followed by filtration, can simplify the purification process and avoid the generation of aqueous waste streams. google.com
In the Williamson ether synthesis, the choice of solvent and reaction conditions can significantly impact the outcome. The use of phase-transfer catalysts can be an effective strategy in industrial settings to facilitate the reaction between the water-soluble alkoxide and the organic-soluble alkyl halide, improving efficiency. byjus.com The selection of a suitable leaving group on the ethylating agent (e.g., tosylate instead of chloride) can also enhance the reaction rate. byjus.com
The table below summarizes some of the optimized parameters for analogous syntheses.
| Method | Key Optimization Parameters | Reported Advantages for Analogous Syntheses |
| Chlorination with SOCl₂ | Catalyst (e.g., Pyridine/DMF), Controlled dropwise addition, Solid base work-up | High purity (>99%), High yield (>98%), No wastewater generation |
| Williamson Ether Synthesis | Choice of leaving group (e.g., tosylate), Phase-transfer catalysis | Broader substrate scope, Milder conditions possible |
Sustainable Synthesis Methodologies
In recent years, the principles of green chemistry have been increasingly applied to chemical synthesis to reduce environmental impact and improve safety. For this compound, sustainable methodologies focus on minimizing hazardous reagents and byproducts, improving energy efficiency, and utilizing catalytic processes.
One such approach is the application of Phase-Transfer Catalysis (PTC) in the context of the Williamson ether synthesis. PTC can facilitate the reaction between an aqueous solution of a salt (like sodium isopropoxide derived from isopropanol and NaOH) and an organic phase containing the alkyl halide (e.g., 1,2-dichloroethane). crdeepjournal.org This method offers several advantages:
It eliminates the need for expensive and hazardous anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). numberanalytics.combyjus.com
It allows the use of inexpensive and safer bases, such as aqueous sodium hydroxide (B78521), instead of highly reactive reagents like sodium hydride. byjus.comias.ac.in
Reaction rates can be enhanced at milder temperatures, reducing energy consumption. crdeepjournal.org
The catalyst, typically a quaternary ammonium (B1175870) salt like triethylbenzylammonium chloride, transports the alkoxide anion from the aqueous phase to the organic phase, where it reacts with the alkyl halide. ias.ac.in This technique makes the industrial synthesis process more economical and environmentally friendly. crdeepjournal.org
Another consideration for sustainability is the choice of chlorinating agent. While thionyl chloride is effective, it produces gaseous byproducts (SO₂ and HCl) that must be scrubbed. google.com Research into greener chlorination methods often explores the use of catalysts that can improve the efficiency and selectivity of the reaction, such as ZrCl₄ or ZnO in certain chlorination reactions, potentially reducing waste and energy use. nih.gov Resource circulation, where byproducts like hydrochloric acid are captured and utilized commercially, is a key aspect of sustainable industrial chlorine chemistry. nih.gov
Process Optimization and Scale-Up Investigations
The transition of a synthetic route from a laboratory setting to industrial-scale production requires rigorous process optimization and scale-up studies. The primary goals are to ensure safety, cost-effectiveness, and consistent product quality. otavachemicals.comasischem.com For the synthesis of this compound, this involves a detailed examination of all reaction parameters and the development of efficient purification protocols.
Scaling up a synthesis route, such as the reaction of 2-isopropoxyethanol with thionyl chloride, requires careful management of heat transfer. This reaction is often exothermic, and controlling the temperature during the dropwise addition of the reagent is crucial to prevent side reactions and ensure safety on a large scale. google.com The choice of reactor material is also critical, as corrosive byproducts like HCl can damage standard equipment. youtube.com
Process optimization aims to shorten synthesis time, use more cost-effective reagents, and maximize yield and purity. asischem.com For industrial applications, continuous flow reactors are increasingly used over batch reactors. Flow chemistry offers superior control over reaction parameters like temperature and mixing, which can lead to improved yield, higher product consistency, and enhanced safety. rsc.org
The yield and purity of this compound are highly dependent on the reaction conditions. Systematic studies of these parameters are essential for optimizing the synthesis.
For the Williamson Ether Synthesis:
This SN2 reaction is sensitive to the choice of base, solvent, temperature, and pressure. numberanalytics.commasterorganicchemistry.com The alkoxide is typically formed by reacting an alcohol (isopropanol) with a strong base. libretexts.org Polar aprotic solvents like DMF and DMSO are often preferred as they enhance the nucleophilicity of the alkoxide, leading to higher yields compared to protic solvents. numberanalytics.com Increasing the temperature generally increases the reaction rate, but can also promote the competing E2 elimination reaction, especially with sterically hindered substrates. youtube.commasterorganicchemistry.com
Table 1: Hypothetical Reaction Parameter Study for Williamson Ether Synthesis of this compound
| Base | Solvent | Temperature (°C) | Pressure (atm) | Hypothetical Yield (%) | Notes |
| NaH | DMF | 50 | 1 | 90 | Strong base in a polar aprotic solvent favors the SN2 reaction. numberanalytics.com |
| KOtBu | DMSO | 60 | 1 | 92 | Potassium tert-butoxide is a strong, non-nucleophilic base, effective in DMSO. numberanalytics.com |
| NaOH | H₂O/PTC | 70 | 1 | 85 | Phase-transfer catalysis allows the use of aqueous base, a greener alternative. crdeepjournal.org |
| NaOEt | Ethanol | 78 | 1 | 65 | Using the conjugate base in its parent alcohol is a common but often less effective method. masterorganicchemistry.com |
For the Chlorination of 2-Isopropoxyethanol with Thionyl Chloride:
This method is analogous to the industrial synthesis of the isomeric 1-(2-chloroethoxy)propane (B1582243). google.com Key parameters to control include the molar ratio of reactants and the reaction temperature.
Table 2: Typical Reaction Parameters for the Synthesis of Alkyl Chloroethers using Thionyl Chloride
| Parameter | Condition | Rationale / Reference |
| Reactant Molar Ratio (Alcohol:SOCl₂) | 1 : 1.1 - 1.2 | A slight excess of thionyl chloride ensures complete conversion of the alcohol. google.com |
| Catalyst | Pyridine, DMF | A catalyst is used to increase the reaction rate. google.com |
| Temperature during SOCl₂ addition | 50 - 70 °C | Dropwise addition with strict temperature control is necessary to manage the exothermic reaction and prevent side product formation. google.com |
| Post-addition Temperature | 90 - 100 °C | The reaction mixture is heated after addition to ensure the reaction goes to completion. google.com |
| Reaction Time | 2 - 4 hours | A sufficient heat preservation time is required for high yield. google.com |
After the synthesis, the crude product contains unreacted starting materials, byproducts, and residual solvents, which must be removed to obtain pure this compound.
Distillation is the most common purification method for volatile liquids like ethers. britannica.com Given that this compound is a liquid with an expected boiling point lower than 200°C, fractional distillation under reduced pressure (vacuum distillation) is an effective technique. This method separates compounds based on differences in their boiling points. britannica.com For example, after the reaction with thionyl chloride, excess SOCl₂ can be removed by distillation, followed by neutralization of acidic impurities (like HCl) with a weak base, and then final purification of the product by vacuum distillation. google.com
Chromatography is another powerful purification technique. While less common for large-scale industrial production of simple ethers, it is invaluable for achieving very high purity on a laboratory scale or for separating complex mixtures. britannica.com
Gas Chromatography (GC) is primarily used as an analytical method to determine the purity of the final product and to identify any impurities. ias.ac.in
Column Chromatography , using a solid adsorbent like silica (B1680970) gel or alumina, can be used to separate the desired product from non-volatile impurities or byproducts with different polarities. auburn.edu The crude product is passed through the column, and different components are eluted using an appropriate solvent system. auburn.edu
For industrial processes, a combination of steps is typical: a preliminary wash with a basic solution (e.g., sodium bicarbonate) to neutralize acid, followed by a water wash, drying with an anhydrous salt (like MgSO₄ or Na₂SO₄), and finally, fractional distillation to yield the pure product. rsc.org
Chemical Reactivity and Transformation Pathways of 2 2 Chloroethoxy Propane
Nucleophilic Substitution Reactions
The primary mode of reactivity for 2-(2-Chloroethoxy)propane is nucleophilic substitution at the primary carbon atom bonded to the chlorine atom. The chlorine atom acts as an effective leaving group, and the polarized C-Cl bond renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. sydney.edu.au These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which involves a single, concerted step where the nucleophile attacks as the leaving group departs. evitachem.comlibretexts.org
Heteroatom Nucleophile Interactions (e.g., Oxygen, Nitrogen, Sulfur)
This compound readily reacts with a variety of heteroatom nucleophiles, leading to the formation of new ether, amine, and thioether linkages. The high electrophilicity of the chloro-substituted carbon facilitates these transformations.
Oxygen Nucleophiles : Reactions with oxygen-based nucleophiles, such as hydroxide (B78521) (OH⁻) or alkoxide (RO⁻) ions, result in the displacement of the chloride ion to form alcohols or new ethers, respectively. While specific studies on this compound are not extensively detailed in the literature, this reactivity is a well-established characteristic of chloroalkyl ethers. evitachem.com For instance, the biodegradation of the related compound bis(2-chloroethyl) ether proceeds through a pathway that forms 2-(2-chloroethoxy)ethanol (B196239), demonstrating the susceptibility of the C-Cl bond to nucleophilic attack by water. asm.orgbeilstein-journals.org
Nitrogen Nucleophiles : Nitrogen-containing nucleophiles, such as ammonia (B1221849) and amines, can also displace the chloride to form the corresponding substituted amines. smolecule.com However, the reaction of primary or secondary amines with alkyl halides can often lead to polyalkylation, as the resulting amine product is also nucleophilic. libretexts.org A more controlled method for synthesizing a primary amine from an alkyl halide is the Gabriel synthesis, which employs the phthalimide (B116566) anion as a nucleophile. This approach prevents over-alkylation because the resulting N-alkylphthalimide is not nucleophilic. libretexts.org
Sulfur Nucleophiles : Sulfur-based nucleophiles, particularly thiolate anions (RS⁻), are exceptionally potent nucleophiles in SN2 reactions, significantly more so than their oxygen counterparts. libretexts.orgmsu.edu Consequently, this compound is expected to react efficiently with thiols in the presence of a base, or with thiolate salts, to yield the corresponding thioethers (sulfides). libretexts.org
| Nucleophile Type | Example Nucleophile | General Product | Reaction Type |
|---|---|---|---|
| Oxygen | Hydroxide (OH⁻), Alkoxide (RO⁻) | Alcohol, Ether | Etherification / Hydrolysis |
| Nitrogen | Ammonia (NH₃), Amines (RNH₂), Phthalimide anion | Primary, Secondary, or Tertiary Amine | Alkylation of Amine |
| Sulfur | Thiolate (RS⁻) | Thioether (Sulfide) | Thioetherification |
Carbon Nucleophile Interactions (e.g., Alkylation reactions)
As an alkylating agent, this compound can form new carbon-carbon bonds by reacting with carbon-based nucleophiles. pharmaffiliates.com This is particularly useful in organic synthesis for extending carbon chains or introducing the 2-isopropoxyethyl moiety onto a molecule. Common carbon nucleophiles include enolates derived from β-dicarbonyl compounds, organocuprates, and Grignard reagents.
A study involving the related alkylating agent 2-chloro-1-(2-chloroethoxy)ethane and various β-dicarbonyl compounds demonstrated that alkylation can occur at either the carbon or oxygen atom of the nucleophile. semanticscholar.org For example, the reaction with acetylacetone (B45752) resulted primarily in O-alkylation, whereas the reaction with a malonic ester favored C-alkylation. semanticscholar.org This indicates that this compound would serve as an effective electrophile in similar C-C bond-forming reactions.
Regioselectivity and Stereoselectivity in Substitutions
Regioselectivity : The regioselectivity of nucleophilic substitution on this compound is straightforward. The molecule presents two potential sites for nucleophilic attack: the carbons of the isopropyl group and the carbons of the chloroethyl group. The C-Cl bond is the most reactive site due to the combination of bond polarization and the stability of the chloride anion as a leaving group. Therefore, nucleophilic attack occurs selectively at the carbon bearing the chlorine atom.
When an ambident nucleophile (a nucleophile with two reactive sites) such as an enolate is used, the regioselectivity of the reaction (C-alkylation vs. O-alkylation) is governed by factors like the nature of the nucleophile, the solvent, and the counter-ion, in accordance with Hard and Soft Acid and Base (HSAB) theory. semanticscholar.org
Stereoselectivity : Nucleophilic substitution at a primary alkyl halide proceeds via an SN2 mechanism, which is inherently stereospecific, resulting in an inversion of configuration at the electrophilic carbon center. libretexts.org However, in this compound, the reacting carbon atom is achiral, so no new stereoisomer is formed from the substitution itself. The molecule does possess a stereocenter at the methine carbon of the isopropyl group, but this center is remote from the reaction site and its configuration remains unaffected during the substitution reaction.
Oxidation Reactions
While less common than nucleophilic substitution, the ether linkage in this compound can undergo oxidation under specific conditions. The reaction typically targets the C-H bonds adjacent (alpha) to the ether oxygen.
Mechanisms of Oxidative Transformations
The oxidation of ethers can proceed through several mechanisms. One common pathway involves the abstraction of a hydrogen atom from a carbon alpha to the ether oxygen to form a radical intermediate. A study on the oxidation of di-isopropyl ether and di-2-chloroethyl ether—compounds that represent the two halves of this compound—by cobaltic salts proposed such a radical mechanism. rsc.org The resulting radical can then react further, often leading to cleavage of the C-O bond.
Another mechanism, frequently observed in biological systems, is initiated by the hydroxylation of the alpha-carbon. asm.org This forms an unstable hemiacetal intermediate, which spontaneously decomposes into an aldehyde and an alcohol. asm.org
Product Analysis from Oxidation
The products of oxidation depend on which side of the ether is attacked and the extent of the oxidation.
Oxidation at the Isopropoxy Group : Attack at the methine (tertiary C-H) of the isopropyl group is sterically accessible and electronically favored. Following a radical or hydroxylation mechanism, this would lead to the cleavage of the ether bond, yielding acetone and 2-chloroethanol (B45725) . rsc.org
Oxidation at the Chloroethoxy Group : Oxidation at the methylene (B1212753) carbon adjacent to the ether oxygen would produce an unstable intermediate that decomposes to isopropanol (B130326) and 2-chloroacetaldehyde . Further oxidation of the aldehyde could yield 2-chloroacetic acid .
| Site of Oxidation | Plausible Intermediate Type | Potential Final Products |
|---|---|---|
| Isopropoxy Group (methine C-H) | Tertiary Radical / Hemiacetal | Acetone, 2-Chloroethanol |
| Chloroethoxy Group (methylene C-H) | Primary Radical / Hemiacetal | Isopropanol, 2-Chloroacetaldehyde |
Limited Research Data Precludes Detailed Analysis of this compound's Reactivity
A comprehensive review of available scientific literature reveals a significant gap in the detailed chemical reactivity data for the compound this compound. While general principles of reactivity for chloro-ethers can be inferred, specific experimental studies and findings concerning its reduction, elimination, rearrangement, and metal-catalyzed cross-coupling reactions are not sufficiently documented to provide a thorough and scientifically robust analysis as requested.
Information on analogous compounds, such as 1-(2-Chloroethoxy)propane (B1582243), suggests potential reaction pathways. For instance, the reduction of similar chloro-ethers can yield alcohols, and they may undergo elimination reactions to form alkenes under basic conditions. smolecule.comevitachem.com However, the isomeric position of the chloroethoxy group on the propane (B168953) chain—at the second carbon in the target compound versus the first—would significantly influence the mechanisms and products of these transformations due to differing steric and electronic environments. Extrapolating data from one isomer to another would be scientifically unsound.
The current body of research does not provide specific details on the following for this compound:
Metal-Catalyzed Cross-Coupling and Functionalization:The literature on metal-catalyzed cross-coupling reactions is extensive, but it does not appear to include examples where this compound is used as a substrate.eie.grwiley.comnih.gov
Due to the absence of specific research findings for this compound in these critical areas of chemical reactivity, a detailed and accurate article adhering to the requested structure cannot be generated at this time. Further experimental research is required to elucidate the specific transformation pathways of this compound.
Applications of 2 2 Chloroethoxy Propane As a Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Specialized Organic Chemicals
Specialty Chemicals and Functional Materials
The chemical compound 2-(2-Chloroethoxy)propane serves as a critical building block in the synthesis of a variety of specialty chemicals and functional materials. Its utility stems from the presence of two distinct reactive sites: the chloro group, which is a good leaving group in nucleophilic substitution reactions, and the ether linkage, which imparts specific solubility and stability characteristics to the final products. The isopropoxy group also provides unique steric and electronic properties compared to a simple ethoxy or methoxy (B1213986) group.
The primary role of this compound in this context is as an alkylating agent, introducing the 2-isopropoxyethyl moiety into a target molecule. This functional group can modify the physical and chemical properties of the parent molecule, such as its lipophilicity, polarity, and reactivity. While direct applications are documented in specialized synthesis, its utility can be inferred from the broader class of chloroalkoxyalkanes used in industrial and laboratory-scale production. For instance, its structural isomer, 1-(2-chloroethoxy)propane (B1582243), is utilized as an intermediate in the production of herbicides like pretilachlor (B132322) through the N-alkylation of 2,6-diethylaniline. evitachem.com This highlights a potential application pathway for this compound in the agrochemical sector.
In the realm of functional materials, chloroethoxy-containing compounds are instrumental in the synthesis of advanced polymers. researchgate.net For example, the modification of polymer precursors, such as derivatives of 3,4-propylenedioxythiophene (B118826) (ProDOT), can be achieved using reagents containing a chloroethoxy group. researchgate.net This allows for the introduction of tailored side chains onto a polymer backbone, influencing properties like solubility, processability, and electronic characteristics for applications in organic electronics. Another area of application is in the synthesis of functionalized siloxanes. The reaction of chloro-containing ethers with tetramethyldisiloxane can yield novel bifunctional disiloxane (B77578) building blocks, which are precursors to specialized silicone-based materials and hybrid organic-inorganic polymers. rsc.org
The table below summarizes the types of specialty chemicals and materials synthesized using chloroethoxy-containing building blocks.
| Product Class | Synthetic Strategy | Role of Chloroethoxy Group | Potential Application |
| Agrochemical Intermediates | Nucleophilic Substitution (N-alkylation) | Introduces a propoxyethyl side chain essential for biological activity. | Herbicides, Pesticides |
| Functionalized Polymers | Polymer side-chain modification | Acts as a reactive handle to graft functional groups onto a polymer backbone. researchgate.net | Organic electronics, specialty coatings |
| Functional Disiloxanes | Hydrosilylation | Provides a reactive site for creating unsymmetrical, bifunctional silicone precursors. rsc.org | Hybrid materials, advanced silicones |
| Pharmaceutical Intermediates | Chiral synthesis, cyclization | Forms part of a key intermediate for building complex heterocyclic drug candidates. google.com | Active Pharmaceutical Ingredients (APIs) |
Contributions to Complex Molecular Architectures
The precise structure of this compound makes it a valuable component in the construction of complex, three-dimensional molecular architectures. Such architectures include macrocycles, catenanes, and other supramolecular assemblies, which are at the forefront of modern chemistry, finding use in molecular recognition, catalysis, and materials science. ru.nl
A significant application of chloroethoxy derivatives is in the synthesis of crown ethers. tdl.org Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind metal cations. The synthesis of these molecules often relies on the Williamson ether synthesis, where a diol is reacted with a dihalide. Chloroethoxy-containing molecules, such as 2-(2-chloroethoxy)ethanol (B196239) or bis(2-chloroethyl) ether, are common precursors for this cyclization reaction. tdl.org The use of this compound as a building block would introduce an isopropoxy group onto the macrocyclic framework. This substituent can influence the resulting crown ether's properties in several ways:
Solubility : The alkyl group enhances lipophilicity, modifying the solubility of the crown ether in various solvents.
Binding Selectivity : The steric bulk of the isopropoxy group can alter the shape and size of the ether's cavity, leading to modified selectivity for specific cations.
Chirality : If a chiral version of this compound were used, it would enable the synthesis of chiral crown ethers, which are valuable as catalysts in asymmetric synthesis.
Beyond crown ethers, building blocks containing the chloroethoxy moiety are used to construct other complex heterocyclic systems. For example, a key step in the synthesis of a (2R)-(1,4-dioxan-2-yl) derivative, an intermediate for a tyrosinase inhibitor, involves the reaction of epoxy chloropropane with ethylene (B1197577) chlorohydrin to form (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol. google.com This chiral intermediate undergoes subsequent intramolecular cyclization reactions to form the complex dioxane ring system. google.com This demonstrates how the chloroethoxy group serves as a versatile precursor for forming intricate, multi-functionalized molecules with specific stereochemistry.
The following table details examples of complex molecular architectures derived from chloroethoxy precursors.
| Precursor Example | Synthetic Strategy | Resulting Architecture | Significance |
| 2-[2-(2-chloroethoxy)ethoxy]ethanol | Williamson Ether Synthesis (Cyclization) | Substituted Dibenzo-14-crown-4 ethers tdl.org | Forms macrocyclic hosts for ion binding. |
| bis(2-chloroethyl) ether | Phase-Transfer Catalyzed Alkylation | Chiral crown ethers derived from D-glucose | Creates chiral catalysts for asymmetric reactions. |
| (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol | Intramolecular Cyclization | (2R)-2-[(2-chloroethoxy)methyl]oxyethane google.com | Serves as a key chiral building block for complex pharmaceutical intermediates. |
| 2-(2-chloroethoxy)ethanol | Nucleophilic Substitution | Aza-crown ethers google.com | Produces macrocycles with nitrogen atoms for different binding properties. |
Advanced Analytical Characterization in 2 2 Chloroethoxy Propane Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the identity and structure of 2-(2-Chloroethoxy)propane by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. While specific spectral data for this compound is not widely available in the public domain, the expected chemical shifts can be inferred from its structural isomer, 1-(2-chloroethoxy)propane (B1582243), and related compounds.
In ¹H NMR, the protons of the propyl group would exhibit characteristic signals. For the structural isomer 1-(2-chloroethoxy)propane, the propyl CH₃ protons appear at approximately δ 1.0–1.5 ppm, and the OCH₂CH₂Cl protons are observed between δ 3.5–3.8 ppm. Similarly, for this compound, distinct signals would be expected for the isopropyl group's methyl and methine protons, as well as for the two methylene (B1212753) groups of the chloroethoxy moiety.
In ¹³C NMR, the carbon atoms of this compound would resonate at specific chemical shifts indicative of their chemical environment. For the isomer 1-(2-chloroethoxy)propane, signals for the OCH₂ and CH₂Cl carbons appear around 70 ppm and 45 ppm, respectively. Analogous signals, along with those for the isopropyl group carbons, would be anticipated for this compound.
| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Isopropyl -CH₃ | ~1.1-1.3 | ~22-24 |
| Isopropyl -CH | ~3.5-3.8 | ~70-75 |
| -O-CH₂- | ~3.6-3.8 | ~68-72 |
| -CH₂-Cl | ~3.7-3.9 | ~42-45 |
Note: The data in this table is estimated based on typical chemical shifts for similar functional groups and data from its isomer, 1-(2-chloroethoxy)propane.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 122.59 g/mol . In an MS experiment, the molecule would be ionized, and the resulting molecular ion peak would confirm this molecular weight. Subsequent fragmentation would provide further structural information. For instance, the related compound 1-(2-chloroethoxy)propane has a molecular weight of 122.593 g/mol . nist.govnist.gov
A related compound, 2-(2-Chloroethoxy)ethanol (B196239), is detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) by monitoring the m/z value of its ammonium (B1175870) adduct [M+NH₄]⁺ in positive mode. researchgate.netnih.gov A similar approach could be employed for the analysis of this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. For this compound, these methods would confirm the presence of the ether linkage (C-O-C) and the carbon-chlorine bond (C-Cl).
For the structural isomer 1-(2-chloroethoxy)propane, the C-O-C stretch is typically observed in the range of 1100–1250 cm⁻¹, and the C-Cl stretch appears between 550–650 cm⁻¹. The NIST Chemistry WebBook provides IR spectral data for 1-(2-chloroethoxy)propane. nist.gov A patent for a related synthesis shows an IR spectrum with an ether bond absorption peak at 1105 cm⁻¹. google.com These characteristic absorptions would also be expected in the IR and Raman spectra of this compound.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| C-O-C (Ether) | 1100 - 1250 |
| C-Cl | 550 - 650 |
| C-H (Alkyl) | 2850 - 3000 |
Note: The data in this table is based on typical IR absorption ranges for these functional groups and data from its isomer, 1-(2-chloroethoxy)propane.
Chromatographic Separation Techniques
Chromatographic methods are essential for separating this compound from impurities and for its quantification.
Gas Chromatography (GC) for Purity Assessment and Quantification
Gas chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound. It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The purity of synthesized 1-(2-chloroethoxy)propane can be assessed using GC, with achievable purities of over 97%. evitachem.com
GC coupled with a mass spectrometer (GC/MS) provides a powerful analytical tool for both separation and identification. While specific GC methods for this compound are not detailed in the provided search results, methods for related compounds like 2-(2-chloroethoxy)ethanol have been developed and validated. nih.gov Such methods typically involve direct injection into the GC system. nih.gov
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of this compound, particularly for non-volatile impurities or when derivatization is employed. While less common than GC for this specific compound due to its volatility, HPLC can be a powerful tool.
Hyphenated Analytical Techniques
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the identification and quantification of impurities in pharmaceutical materials. ijprajournal.comsmolecule.com These techniques offer high selectivity and sensitivity, which are crucial for detecting trace-level impurities. biomedres.us
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. In the context of this compound, GC-MS would be an ideal method for its identification and quantification, particularly as a residual solvent or process impurity.
A typical GC-MS method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a chromatographic column. The components of the sample are separated based on their boiling points and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum that allows for definitive identification.
For instance, a study on the determination of residual solvents in the active pharmaceutical substance quetiapine (B1663577) utilized a GC method with direct injection. biomedres.us This method was validated for the quantification of 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP). pharmaffiliates.comresearchgate.net The separation was achieved on a DB-624 column with a flame ionization detector (FID). The retention time for CEE was approximately 9.2 minutes. While this study used an FID, coupling the GC to a mass spectrometer would provide structural information for unequivocal identification.
Table 1: Illustrative GC-MS Parameters for Analysis of Chloroethoxy Compounds
| Parameter | Value |
| Column | DB-624 (or equivalent) |
| Column Dimensions | 60 m x 0.32 mm i.d., 1.0 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 10 min |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Quadrupole |
| Scan Range | m/z 35-300 |
This table presents typical parameters that could be adapted for the analysis of this compound based on methods for similar compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the detection of trace-level genotoxic impurities in pharmaceutical ingredients. nih.govjocpr.com The coupling of liquid chromatography with tandem mass spectrometry (MS/MS) allows for the separation of complex mixtures followed by the selective detection and quantification of target analytes, even at parts-per-million (ppm) or parts-per-billion (ppb) levels. nih.gov
In an LC-MS/MS system, the sample is first separated by liquid chromatography. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. The first mass analyzer (MS1) selects the precursor ion (the ionized molecule of interest). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of specificity and reduces background noise, enabling ultra-trace quantification. researchgate.net
A study on the trace level identification and quantification of the genotoxic impurity 2-(2-chloroethoxy)ethanol (CEE) in quetiapine fumarate (B1241708) employed a UHPLC-MS/MS method. clearsynth.com The method utilized an ACE C18 column and a mobile phase consisting of 0.1% formic acid in water and methanol. clearsynth.com The mass spectrometer was operated in positive electrospray ionization (ESI) mode, and the transition of m/z 142.53 > 412.53 was monitored for CEE (as an ammonia (B1221849) adduct). clearsynth.com
Table 2: Illustrative LC-MS/MS Parameters for Trace Analysis of Chloroethoxy Compounds
| Parameter | Value |
| LC Column | C18 (e.g., ACE C18, 100 mm x 4.6 mm, 3.0 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion (m/z) | To be determined for this compound |
This table presents typical parameters that could be adapted for the analysis of this compound based on methods for similar compounds.
Quantitative Analytical Method Development and Validation
The development and validation of a quantitative analytical method are critical steps to ensure that the method is reliable, reproducible, and suitable for its intended purpose. The validation process is typically performed according to the guidelines of the International Council for Harmonisation (ICH). nih.govjocpr.com
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by preparing a series of standard solutions of the analyte at different concentrations and analyzing them. The results are then plotted as signal versus concentration, and a linear regression analysis is performed. A high correlation coefficient (r² > 0.99) is generally required. For the analysis of CEE in hydroxyzine, linearity was established in the range of 0.56-7.49 ppm with a correlation coefficient greater than 0.9985. nih.govjocpr.com
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated. For the UHPLC-MS/MS method for CEE, the accuracy was reported as percentage recovery, which ranged from 98.1% to 111.0%. clearsynth.com
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
Limits of Detection (LOD) and Quantitation (LOQ): The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is a crucial parameter for the analysis of impurities. For the UHPLC-MS/MS analysis of CEE in quetiapine fumarate, the LOQ was determined to be 0.235 ppm, and the LOD was 0.070 ppm. clearsynth.com
Table 3: Illustrative Method Validation Data for Chloroethoxy Compound Analysis (based on CEE data)
| Validation Parameter | Result |
| Linearity Range | 0.56 - 7.49 ppm nih.govjocpr.com |
| Correlation Coefficient (r²) | > 0.9985 nih.govjocpr.com |
| Accuracy (% Recovery) | 93.6 - 99.3% nih.govjocpr.com |
| Limit of Quantitation (LOQ) | 0.235 ppm clearsynth.com |
| Limit of Detection (LOD) | 0.070 ppm clearsynth.com |
This table presents a summary of method validation parameters for the analysis of 2-(2-chloroethoxy)ethanol (CEE), which are representative of the performance characteristics expected for a validated method for this compound.
Theoretical and Computational Chemistry Studies of 2 2 Chloroethoxy Propane
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the distribution of electrons within the molecule, which in turn dictates its geometry, stability, and reactivity.
Quantum Mechanical Studies on Molecular Properties
Quantum mechanical (QM) methods, particularly ab initio calculations, would be employed to predict a range of molecular properties for 2-(2-Chloroethoxy)propane from first principles, without reliance on experimental data. Key properties that would be investigated include:
Optimized Molecular Geometry: Calculations would determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise spatial relationship between the chloropropyl group and the ethoxy moiety.
Dipole Moment: The polarity of the molecule, arising from the electronegativity differences between atoms (especially C-O and C-Cl bonds), would be quantified. This value is crucial for understanding intermolecular interactions.
Ionization Potential and Electron Affinity: These calculations would predict the energy required to remove an electron and the energy released upon adding an electron, respectively. This data provides insight into the molecule's susceptibility to oxidation and reduction.
Vibrational Frequencies: Theoretical vibrational analysis would predict the frequencies of infrared (IR) and Raman spectral bands. These calculated frequencies, when scaled, can be compared with experimental spectra to confirm the molecular structure.
A hypothetical data table for optimized geometry might look like this:
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | Value (Å) |
| C-O (ether) | Value (Å) | |
| C-C | Value (Å) | |
| Bond Angle | C-O-C | Value (°) |
| O-C-C | Value (°) | |
| C-C-Cl | Value (°) |
Note: The values in this table are placeholders, as specific computational studies on this molecule are not available.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications. For this compound, DFT would be used to:
Map Electron Density and Electrostatic Potential (ESP): DFT calculations can generate visual maps of electron density, highlighting electron-rich (e.g., around the oxygen and chlorine atoms) and electron-poor regions. An ESP map would identify sites susceptible to electrophilic or nucleophilic attack.
Calculate Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can be used with DFT results to assign partial charges to each atom in the molecule. This would quantify the polarity of the C-Cl and C-O bonds.
Determine Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons, while the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
A summary of hypothetical DFT results could be presented as follows:
| Property | Method/Basis Set | Calculated Value |
| Total Energy | B3LYP/6-31G(d) | Value (Hartrees) |
| HOMO Energy | B3LYP/6-31G(d) | Value (eV) |
| LUMO Energy | B3LYP/6-31G(d) | Value (eV) |
| HOMO-LUMO Gap | B3LYP/6-31G(d) | Value (eV) |
| Dipole Moment | B3LYP/6-31G(d) | Value (Debye) |
Note: The values and methods in this table are illustrative examples of a typical DFT study and are not based on actual published data for this molecule.
Reaction Mechanism Elucidation
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate steps, and determining the energy required for a reaction to occur.
Transition State Analysis for Synthetic Pathways
To understand how this compound might be synthesized or how it reacts, chemists would perform transition state (TS) calculations. For a reaction, such as a Williamson ether synthesis to form this molecule, this analysis would:
Locate the Transition State Structure: A TS is the highest energy point along the reaction coordinate. Calculations would identify the specific geometry of the atoms at this peak.
Verify the Transition State: A true TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms as they transform from reactants to products.
Analyze the TS Geometry: The bond lengths and angles at the transition state would reveal which bonds are breaking and which are forming.
Energetic Profiles of Chemical Transformations
By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides quantitative insights into the reaction's feasibility and kinetics. For a reaction involving this compound, such as a nucleophilic substitution at the carbon bonded to chlorine, the profile would show:
Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.
Conformational Analysis and Molecular Dynamics Simulations
Due to the presence of several single bonds, this compound can exist in multiple spatial arrangements, or conformations.
Conformational Analysis: A systematic search would be performed by rotating the molecule around its single bonds (e.g., C-O, C-C bonds) to find all stable low-energy conformers. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.
Molecular Dynamics (MD) Simulations: MD simulations would model the movement of the atoms in this compound over time. This would provide a dynamic picture of its conformational flexibility, showing how it transitions between different shapes and how it might interact with other molecules in a liquid or solution phase. These simulations are valuable for understanding how the molecule's shape influences its physical properties and reactivity.
Spectroscopic Property Predictions and Interpretations
Detailed computational predictions of spectroscopic data for this compound, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, are not available in published literature. Such studies would typically involve quantum mechanical calculations to determine the molecule's optimized geometry and electron distribution, from which spectroscopic parameters can be derived. The interpretation of this data would provide insights into the compound's molecular structure and bonding.
Structure-Reactivity Relationship Studies
There is a lack of specific quantitative structure-activity relationship (QSAR) or other theoretical studies investigating the reactivity of this compound. Research in this area would explore how the compound's structural features, such as the presence of the chlorine atom and the ether linkage, influence its chemical behavior in various reactions. This could include studies on its susceptibility to nucleophilic substitution, elimination reactions, or its potential for atmospheric degradation.
Environmental Fate and Chemical Degradation Studies of 2 2 Chloroethoxy Propane
Biotic Transformation and Biodegradation Studies
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a primary mechanism for the removal of many organic pollutants from the environment.
While no studies have specifically isolated microorganisms capable of degrading 2-(2-chloroethoxy)propane, research on the closely related compound bis(2-chloroethyl) ether (BCEE) offers significant insights. A bacterial strain, Xanthobacter sp. ENV481, isolated from a contaminated site, can use BCEE as its sole source of carbon and energy. researchgate.netenviro.wiki The degradation pathway involves an initial hydrolytic dehalogenation, where a chlorine atom is removed to form an alcohol.
The proposed pathway for BCEE degradation by strain ENV481 proceeds through two sequential dehalogenation steps. researchgate.netenviro.wiki
First Dehalogenation: BCEE is converted to 2-(2-chloroethoxy)ethanol (B196239) (2CEE).
Second Dehalogenation: 2CEE is then converted to diethylene glycol (DEG).
Given the structural similarity, it is plausible that a microorganism could utilize a similar enzymatic dehalogenation mechanism to attack this compound, likely forming 2-isopropoxyethanol (B94787) as an initial intermediate. Another bacterial strain, Pseudonocardia sp. ENV478, was found to degrade BCEE cometabolically after growth on propane (B168953) or tetrahydrofuran, but through a different, monooxygenase-mediated pathway that results in O-dealkylation. researchgate.netresearchgate.net This suggests that under different conditions and with different microbial communities, multiple biotic degradation pathways could be possible.
The identification of intermediate and final products is crucial for understanding degradation pathways. In the case of BCEE degradation by Xanthobacter sp. ENV481, the key identified biotransformation products were 2-(2-chloroethoxy)ethanol, diethylene glycol, and 2-hydroxyethoxyacetic acid (from the subsequent catabolism of DEG). researchgate.netenviro.wiki
Conversely, the monooxygenase pathway used by Pseudonocardia sp. ENV478 resulted in the accumulation of 2-chloroacetic acid, which the strain did not readily degrade. researchgate.netresearchgate.net This highlights that different microbial pathways can lead to different metabolic fates and potentially more persistent daughter products.
Table 3: Known Biotransformation Products of the Structurally Related Compound Bis(2-chloroethyl) Ether (BCEE)
| Degrading Organism | Degradation Pathway | Key Biotransformation Products Identified | Reference |
|---|---|---|---|
| Xanthobacter sp. Strain ENV481 | Sequential Dehalogenation | 2-(2-Chloroethoxy)ethanol, Diethylene glycol, 2-Hydroxyethoxyacetic acid | researchgate.net, enviro.wiki |
Environmental Monitoring Methodologies for Chloroethers (general)
Effective environmental monitoring is essential for detecting and quantifying the presence of contaminants like chloroethers in various environmental matrices. Standardized methods have been developed for the analysis of a range of β-chloroethers in air, water, soil, and sediment. epa.gov
A common approach involves sample collection followed by extraction and analysis using gas chromatography-mass spectrometry (GC-MS). epa.gov
Air Sampling: Air is drawn through sorbent tubes, typically packed with Tenax-GC, to trap volatile organic compounds. The trapped compounds are later desorbed, often with a solvent like methanol, for analysis. epa.gov
Water, Soil, and Sediment Sampling: Grab samples or integrated samples are collected. Chloroethers are extracted from these matrices using a solvent, frequently methylene (B1212753) chloride. The extract is then concentrated before analysis. epa.gov
More recent advancements include automated methods like flow-assisted solid-phase microextraction (FA-SPME) coupled with GC-MS. figshare.com This technique can achieve low detection limits (0.02 to 0.05 µg/L for some chloroethers) and is suitable for routine monitoring of aqueous samples. figshare.com These established methodologies for the broader class of chloroethers would be directly applicable to the monitoring of this compound in the environment.
Table 4: Summary of General Environmental Monitoring Techniques for Chloroethers
| Technique | Sample Matrix | Key Steps | Analytical Method | Reference |
|---|---|---|---|---|
| Sorbent Tube Sampling | Air | Adsorption onto Tenax-GC; Solvent desorption | GC-MS | epa.gov |
| Solvent Extraction | Water, Soil, Sediment | Extraction with methylene chloride; Concentration (Kuderna-Danish) | GC-MS | epa.gov |
Remediation Strategies for Chloroether Contamination (general, if applicable)
Given the limited specific data for this compound, this section outlines general remediation strategies that are applicable to the broader class of chlorinated ethers and similar chlorinated solvents. The selection of a particular remediation technology depends on site-specific conditions, such as the concentration and extent of contamination, hydrogeology, and regulatory requirements. augustmack.com
A variety of technologies have been developed and demonstrated for the remediation of contaminated land and groundwater. These can be broadly categorized as in-situ (in-place) and ex-situ (requiring excavation or pumping) methods. epa.gov For chlorinated solvents, in-situ technologies are often preferred to minimize costs and disturbance. augustmack.com
In-Situ Remediation Technologies
In-Situ Chemical Reduction (ISCR): This technology involves injecting chemical reductants into the subsurface to chemically transform the contaminant into less harmful substances. augustmack.com Zero-valent iron (ZVI) is a common reductant used for treating chlorinated solvents. augustmack.com The process facilitates reductive dechlorination through both biotic and abiotic pathways. augustmack.com For enhanced effectiveness, ZVI can be combined with a carbon nutrient source and specific microbial cultures like Dehalococcoides. augustmack.com These reagents can be applied through direct injections or as a permeable reactive barrier (PRB) that treats contaminated groundwater as it flows through. augustmack.com
Thermal Remediation: This method uses heat to enhance the removal of contaminants from soil and groundwater. augustmack.com Electrical resistance heating is one such technique where electrodes are placed in the ground to heat the subsurface to a temperature that causes the volatilization and/or thermal degradation of the chlorinated compounds. augustmack.com The volatilized contaminants are then captured by a vapor recovery system. augustmack.com While effective for rapid source zone cleanup, this method can have significant capital costs. augustmack.com
Bioremediation: This strategy utilizes microorganisms to degrade contaminants. frtr.gov For chlorinated compounds, enhanced anaerobic bioremediation is a common approach. This involves stimulating the growth and activity of naturally occurring or introduced microorganisms (bioaugmentation) that can use the chlorinated compounds in their metabolic processes. frtr.govnih.gov For instance, organohalide-respiring bacteria (OHRB) are crucial for the reductive dehalogenation of chloroethenes. nih.gov The addition of electron donors (biostimulation) can enhance the activity of these bacteria. frtr.gov Studies on the biodegradation of the related compound bis(2-chloroethyl) ether (BCEE) have identified bacterial strains, such as Xanthobacter sp., that can degrade it. researchgate.net This suggests that bioremediation could be a viable option for this compound, likely proceeding through similar dehalogenation and ether cleavage pathways. researchgate.net
Activated Carbon-Based Technologies: These technologies involve injecting activated carbon (AC) mixed with other reactive amendments into the subsurface. clu-in.org The activated carbon acts to adsorb contaminants from the groundwater, concentrating them and allowing the co-amendments (like ZVI or bioremediation-enhancing substrates) to degrade them more effectively. clu-in.org This synergy between adsorption and degradation makes it a promising option for managing persistent contaminant plumes. clu-in.org
Ex-Situ Remediation Technologies
Excavation and Disposal: In cases of highly concentrated source zones, physical removal of the contaminated soil through excavation can be an effective, albeit often costly, option. augustmack.com The excavated material must then be properly disposed of at a licensed facility. augustmack.com
Pump and Treat: This conventional method involves pumping contaminated groundwater to the surface for treatment by various physical, chemical, or biological processes before being discharged or reinjected. epa.gov While widely used, it can be a slow and long-term process, particularly for sites with complex geology or significant sorbed contaminant mass. clu-in.org
The following table summarizes the general applicability of these remediation strategies for chloroether contamination.
| Remediation Technology | Type | General Principle | Applicability to Chloroethers |
| In-Situ Chemical Reduction (ISCR) | In-Situ | Chemical transformation via reductive dechlorination (e.g., using ZVI). augustmack.com | High, as chloroethers are susceptible to reductive dechlorination. |
| Thermal Remediation | In-Situ | Heating the subsurface to volatilize and/or degrade contaminants. augustmack.com | High, particularly for source zone treatment. |
| Bioremediation | In-Situ | Degradation by microorganisms (e.g., reductive dehalogenation). frtr.govnih.gov | Potentially high, based on studies of related chloroethers. researchgate.net |
| Activated Carbon-Based Injection | In-Situ | Adsorption of contaminants onto activated carbon coupled with degradation. clu-in.org | High, for plume management and reducing contaminant mobility. |
| Excavation and Disposal | Ex-Situ | Physical removal of contaminated soil. augustmack.com | Moderate, typically for accessible, highly contaminated source areas. |
| Pump and Treat | Ex-Situ | Extraction of groundwater for above-ground treatment. epa.gov | Moderate, often used as a containment measure or for plume control. |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Applications
As a versatile reagent, 2-(2-Chloroethoxy)propane is a valuable building block for creating biologically active small molecules. pharmaffiliates.com Its bifunctional nature, containing both an ether linkage and a reactive chloro group, allows for its use as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai
Future work is expected to focus on its application in novel synthetic pathways. For instance, the chloroethoxy group is a key component in the synthesis of various derivatives. The chlorine atom can undergo nucleophilic substitution, making the compound a useful precursor for molecules with ether linkages. Research into its use for synthesizing heterocyclic compounds, which are significant structural motifs in medicinal chemistry, is a promising avenue. The reactions of α-chloroethers with thioamides and thioureas to produce thiazole (B1198619) derivatives are an example of such potential. researchgate.net Further exploration could involve its use in creating new spiro derivatives of compounds like barbituric acid. researchgate.net
Advanced Spectroscopic and Analytical Methodologies
The characterization of halogenated compounds like this compound is crucial for ensuring purity and understanding reaction outcomes. While standard techniques are effective, advanced methods offer greater detail and sensitivity.
Future research will likely employ a suite of advanced spectroscopic and analytical techniques for more comprehensive characterization. High-resolution mass spectrometry (HRMS) is essential for detecting sub-picogram levels of halogenated organic compounds and their byproducts. chromatographyonline.com For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) provides superior separating power compared to single-column GC. chromatographyonline.com
In the realm of nuclear magnetic resonance (NMR), advanced 2D techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous structural assignment of complex derivatives. mdpi.com Fluorescence spectroscopy is another powerful tool, offering high sensitivity for studying molecular interactions and dynamics. spectroscopyonline.comfrontiersin.org The integration of various spectroscopic methods, combined with statistical analysis, can overcome challenges like overlapping signals and weak detections, providing a more complete picture of the chemical system. researchgate.net
Table 1: Advanced Analytical Techniques for Chloroether Characterization
| Technique | Application | Potential Insights for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination and impurity profiling. chromatographyonline.com | Identification of trace byproducts in synthesis, elucidation of fragmentation patterns. |
| 2D Gas Chromatography (GC×GC) | Separation of complex mixtures of volatile compounds. chromatographyonline.com | Resolving isomeric impurities and monitoring reaction progress with high resolution. |
| 2D NMR (HSQC, HMBC) | Unambiguous structural elucidation of complex molecules. mdpi.com | Complete assignment of proton and carbon signals for new derivatives. |
| Fluorescence Spectroscopy | Quantitative analysis and study of molecular interactions. spectroscopyonline.comfrontiersin.org | Probing interactions with biological targets or other molecules in supramolecular chemistry. |
Deeper Mechanistic Understanding Through Computational Chemistry
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, offering insights that are often difficult to obtain through experiments alone. grnjournal.us By modeling reaction pathways, researchers can predict outcomes, optimize conditions, and design more efficient syntheses. numberanalytics.comcri.or.th
For this compound, computational studies, particularly using Density Functional Theory (DFT), can provide a detailed understanding of its reactivity. rsc.org Key areas for future investigation include:
Reaction Pathway Analysis: Mapping the potential energy surface for its reactions, such as nucleophilic substitutions, to identify transition states and intermediates. smu.edu This can clarify the factors controlling regioselectivity and stereoselectivity.
Catalyst and Solvent Effects: Modeling how different catalysts and solvents influence reaction barriers and mechanisms. mdpi.comnumberanalytics.com This is crucial for designing new catalytic systems for C-Cl bond activation. rsc.org
Spectroscopic Prediction: Calculating theoretical spectra (e.g., NMR, UV-Vis) of potential intermediates to help identify short-lived species in experimental studies. sumitomo-chem.co.jp
This synergy between computational and experimental work is a growing trend, enabling a more robust understanding of complex chemical transformations. nih.gov
Green Chemistry Approaches for Chloroether Synthesis and Use
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. paperpublications.orgepa.gov This involves preventing waste, maximizing atom economy, and using less hazardous chemicals. epa.govacs.org
Future research concerning this compound will increasingly incorporate these principles. nih.gov Key areas of development include:
Greener Synthetic Routes: Developing syntheses that use safer reagents and solvents. For example, replacing hazardous chlorinating agents like thionyl chloride with greener alternatives or developing catalytic processes that minimize waste. medcraveonline.comgoogle.com The use of recyclable fluorous organocatalysts for β-chloroether synthesis represents a step in this direction. mdpi.com
Catalysis over Stoichiometric Reagents: Emphasizing the use of catalysts, which are effective in small amounts and can be recycled, is a core tenet of green chemistry. acs.orgmedcraveonline.com Research into efficient and recyclable catalysts for reactions involving this compound is a priority.
Process Optimization: Employing techniques like real-time monitoring to control reactions and minimize byproduct formation. epa.gov Adopting flow chemistry can also offer safer and more efficient processing compared to batch methods.
Table 2: Application of Green Chemistry Principles to this compound
| Green Chemistry Principle | Application to this compound Chemistry |
| Prevent Waste | Design synthetic routes with high atom economy to minimize byproduct formation. acs.org |
| Less Hazardous Synthesis | Replace traditional hazardous reagents (e.g., thionyl chloride) with safer alternatives. paperpublications.orggoogle.com |
| Use of Catalysis | Develop efficient, selective, and recyclable catalysts for its synthesis and reactions. medcraveonline.commdpi.com |
| Design for Degradation | Investigate the environmental fate and design derivatives that degrade into innocuous products. epa.gov |
| Real-time Analysis | Implement in-process monitoring to prevent pollution and optimize reaction conditions. epa.gov |
Exploration of New Chemical Reactivities and Derivatives
The unique structure of this compound makes it a platform for exploring new chemical reactions and synthesizing novel derivatives. pharmaffiliates.com Its reactivity is primarily centered around the nucleophilic substitution of the chlorine atom. smolecule.com
Future research will likely expand beyond these known transformations. One area of interest is the development of new transition-metal-catalyzed reactions that can functionalize the molecule in novel ways. chemrevlett.com This could lead to the creation of complex structures from simple starting materials with high atom economy.
The synthesis of new derivatives is another active research frontier. By reacting this compound with various nucleophiles, a diverse library of compounds can be generated. For example:
Reaction with sodium azide (B81097) can produce azido-derivatives, which are precursors for click chemistry. rsc.org
Condensation with o-phenylenediamine (B120857) can yield benzimidazole (B57391) derivatives, a class of compounds with a wide spectrum of biological activities. researchgate.net
Reactions with silanes can produce 2-chloroethoxysilanes, which are useful intermediates in their own right. acs.org
This exploration of new reactivities and derivatives will continue to expand the synthetic utility of this compound and its analogues. aphrc.org
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(2-chloroethoxy)propane, and how do reaction conditions influence yield?
- The compound is synthesized via nucleophilic substitution reactions. A documented method involves reacting allyl bromide with ethylene chlorohydrin in the presence of chlorine at temperatures between −15°C and 75°C under atmospheric pressure . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of allyl bromide to ethylene chlorohydrin) and controlled addition rates to minimize side products like 1,3-dichloropropane. Post-synthesis purification via fractional distillation (boiling point range: 79–81°C at 5 mmHg) is critical to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H NMR (CDCl₃) shows characteristic signals at δ 1.25 (triplet, 3H, CH₃), δ 3.55 (multiplet, 4H, OCH₂CH₂Cl), and δ 3.75 (quartet, 2H, CH₂O) .
- GC-MS : A DB-FFAP capillary column (30 m × 0.32 mm) with flame ionization detection is validated for quantifying trace impurities (e.g., residual chlorinated intermediates) at a linear range of 40–150 µg/mL .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Exposure Control : Use fume hoods to maintain airborne concentrations below OSHA Permissible Exposure Limits (PEL). Engineering controls (e.g., closed-system transfers) are recommended due to the compound’s volatility (vapor pressure: ~5 mmHg at 25°C) .
- PPE : Wear nitrile gloves, chemical-resistant aprons, and N100/P3 respirators during bulk handling. Emergency showers and eyewash stations must be accessible .
Advanced Research Questions
Q. How can conflicting spectral data for this compound degradation products be resolved?
- Hypothesis-Driven Analysis : Compare experimental C NMR and IR data with computational predictions (e.g., DFT simulations). For example, a peak at 1700 cm⁻¹ in IR may indicate ester formation due to hydrolysis, conflicting with expected ether stability .
- Multi-Method Validation : Cross-validate using LC-QTOF-MS to identify low-abundance degradation species (e.g., chlorinated alcohols) and quantify their kinetics under varying pH/temperature conditions .
Q. What strategies optimize the compound’s stability in drug delivery formulations?
- Excipient Screening : Co-formulate with cyclodextrins or polyethylene glycol (PEG) to reduce hydrolysis. Stability studies (40°C/75% RH for 6 months) show PEG-400 improves shelf life by 30% compared to aqueous buffers .
- pH Adjustment : Maintain formulations at pH 6.5–7.5 to minimize acid-catalyzed degradation. Accelerated testing (80°C) reveals <5% decomposition over 72 hours in phosphate-buffered systems .
Q. How does this compound interact with cytochrome P450 enzymes in metabolic studies?
- In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS analysis identifies two primary metabolites: 2-(2-hydroxyethoxy)propane (CYP2C19-mediated) and a glutathione adduct (CYP3A4-mediated) .
- Kinetic Parameters : values range from 12–18 µM, with of 0.8–1.2 nmol/min/mg protein, indicating moderate substrate affinity .
Q. What experimental designs mitigate batch-to-batch variability in polymer synthesis using this compound?
- Process Controls : Use inline FTIR to monitor etherification reactions in real-time. Target a conversion rate >90% before initiating chain extension .
- Quality Metrics : Adhere to ASTM D4875-18 for residual chloride content (<200 ppm) and GPC for polydispersity indices (PDI <1.5) .
Data Contradiction Analysis
Q. Discrepancies in reported boiling points: 79–81°C (5 mmHg) vs. 51–18°C (atmospheric) – which is accurate?
- Resolution : The lower boiling point (51–18°C) refers to 2-chloro-2-methylpropane, a structural analog, whereas this compound’s boiling point is correctly reported at 79–81°C under reduced pressure . Mislabeling in early literature caused this confusion.
Methodological Tables
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 122.593 g/mol | |
| Boiling Point | 79–81°C (5 mmHg) | |
| GC-MS Retention Time | 8.2 min (DB-FFAP column) | |
| Hydrolytic Half-Life (pH 7) | 14 days |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
